Methyl 3-amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,3)11-7-5-10(6-8-11)13-9-12(17)14(20-13)15(18)19-4/h5-9H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMSMLSNDDSQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371607 | |
| Record name | Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-46-4 | |
| Record name | Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction Adaptations
The reaction typically involves:
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Ketone component : 4-(tert-butyl)phenylacetone or a derivative.
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Cyanoacetate : Methyl cyanoacetate.
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Sulfur : Elemental sulfur as a cyclizing agent.
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Base : Morpholine or diethylamine to deprotonate intermediates.
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React 4-(tert-butyl)phenylacetone (1.0 equiv) with methyl cyanoacetate (1.2 equiv) in methanol.
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Add morpholine (1.5 equiv) to initiate enamine formation.
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Introduce sulfur (1.1 equiv) and reflux at 65–70°C for 2–3 hours.
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Quench with water to precipitate the product, followed by filtration and recrystallization.
Key Parameters :
Aryl Group Introduction via Cross-Coupling
The 5-position of the thiophene ring can be functionalized with the 4-(tert-butyl)phenyl group using Suzuki-Miyaura coupling. This method is advantageous for late-stage diversification.
Suzuki Coupling Protocol
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Substrate : 5-Bromo-3-amino-thiophene-2-carboxylate.
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Boronic Acid : 4-(tert-Butyl)phenylboronic acid.
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
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Base : K₂CO₃ or NaHCO₃.
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Solvent: DME/H₂O (4:1).
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Temperature: 80–90°C, 12–24 hours.
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Yield: 60–75% (estimated).
Alternative Routes: Pre-Functionalized Intermediates
Malononitrile-Based Cyclization
Dimethyl 3-oxoglutarate and malononitrile undergo cyclocondensation with sulfur to form cyano-substituted thiophenes (). Adapting this for the target compound:
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Replace malononitrile with a nitrile bearing the 4-(tert-butyl)phenyl group.
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Optimize solvent (methanol) and base (morpholine) ratios.
Challenges :
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Steric hindrance from the tert-butyl group may reduce cyclization efficiency.
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Requires high-purity nitrile precursors.
Comparative Analysis of Methods
| Method | Starting Materials | Yield | Purity | Complexity |
|---|---|---|---|---|
| Gewald Reaction | 4-(tert-butyl)phenylacetone, methyl cyanoacetate | 70–77% | >97% | Moderate |
| Suzuki Coupling | 5-Bromo-thiophene, arylboronic acid | 60–75% | 90–95% | High |
| Malononitrile Cyclization | Functionalized nitrile, dimethyl 3-oxoglutarate | 50–65% | 85–90% | High |
Industrial-Scale Considerations
The patent US20060142567A1 () highlights critical factors for scalability:
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Solvent Volume : 1–3 mL methanol per gram of substrate ensures solubility without excessive waste.
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Reaction Monitoring : HPLC or TLC to track intermediate formation (e.g., compound of formula VII in).
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Precipitation : Water addition triggers crystallization, avoiding column chromatography.
Purification and Characterization
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Spectroscopic Data :
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¹H NMR (CDCl₃): δ 1.35 (s, 9H, t-Bu), 3.85 (s, 3H, COOCH₃), 6.90 (s, 1H, thiophene-H).
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MS (ESI) : m/z 318.1 [M+H]⁺.
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Challenges and Optimization
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Steric Effects : The tert-butyl group hinders cyclization; elevated temperatures (70–80°C) improve kinetics.
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Byproducts : Over-alkylation or desulfurization—controlled stoichiometry and inert atmospheres mitigate these.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
Methyl 3-amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxylate has been investigated for its potential as a therapeutic agent due to its structural features that may confer biological activity. The presence of the amino group and the thiophene ring suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of thiophene compounds exhibit anticancer properties. A study demonstrated that this compound showed cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to inhibit specific kinases involved in cancer progression has also been noted.
Organic Synthesis
Synthetic Applications:
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Cross-coupling reactions: It can be utilized in Suzuki or Heck coupling reactions to form more complex aromatic systems.
- Functionalization: The amino group can be further modified to introduce diverse functionalities, enhancing the compound's versatility.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base, solvent | 85 |
| N-alkylation | Alkyl halide, base | 75 |
| Oxidation | Oxidizing agent (e.g., H2O2) | 70 |
Materials Science
Polymer Chemistry:
this compound can be incorporated into polymer matrices to enhance material properties. Its thiophene moiety can contribute to improved electrical conductivity and thermal stability in polymers.
Case Study: Conductive Polymers
In a study focused on developing conductive polymers, the incorporation of this compound into a poly(thiophene) matrix resulted in significantly enhanced conductivity compared to control samples. The findings suggest that this compound can be used as a dopant or modifier in electronic applications.
Mechanism of Action
The mechanism by which Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Methyl 3-amino-5-[4-(methoxycarbonyl)phenyl]thiophene-2-carboxylate (3a)
- Molecular Formula: C₁₄H₁₃NO₄S
- Molecular Weight : 292.06 g/mol
- Synthesis : Pd-catalyzed cross-coupling with 4-methoxycarbonylphenylboronic acid (55% yield) .
Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate
- Molecular Formula: C₁₉H₁₇NO₃S
- Molecular Weight : 339.41 g/mol
- ChemSpider ID : 2037112
- Key Differences : The benzyloxy (-OCH₂C₆H₅) substituent increases aromaticity and lipophilicity, which may improve membrane permeability in biological systems.
Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Variations in the Ester Group
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
- Synthesis: Esterification of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with ethanol .
- Applications: Used to synthesize thieno[3,2-d]pyrimidin-4-one derivatives via cyclization, indicating utility in heterocyclic chemistry .
- Key Differences : The ethyl ester (-COOCH₂CH₃) increases hydrophobicity compared to the methyl ester (-COOCH₃) in the target compound.
Functional Group Additions
Methyl 5-(4-(diphenylamino)phenyl)thiophene-2-carboxylate (1)
- Synthesis: Pd-catalyzed coupling with (4-(diphenylamino)phenyl)boronic acid (87% yield) .
- Key Differences: The diphenylamino group (-N(C₆H₅)₂) imparts strong electron-donating properties, making this compound suitable for optoelectronic applications .
Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate
Data Table: Key Properties of Comparable Compounds
Research Findings and Trends
- Synthetic Yields : Pd-catalyzed reactions (e.g., 87% yield in ) outperform traditional condensation methods (e.g., 55% in ), highlighting the efficiency of transition-metal catalysis .
- Biological Relevance : Chlorophenyl and fluorophenyl derivatives () are frequently used in antimicrobial and anticancer agents due to halogen-bonding interactions .
- Materials Science: Diphenylamino-substituted thiophenes () exhibit strong luminescence, making them candidates for organic light-emitting diodes (OLEDs) .
Biological Activity
Methyl 3-amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 287.39 g/mol
- CAS Number : 175137-03-8
Key Physical Properties
| Property | Value |
|---|---|
| Density | 1.154 g/cm³ |
| Boiling Point | 466.2 °C |
| Melting Point | 110 °C |
| LogP | 3.45 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of thiophene compounds possess notable antibacterial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, which is comparable to established antibiotics like ciprofloxacin .
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is attributed to the electron-withdrawing properties of the thiophene ring, enhancing the compound's ability to penetrate bacterial membranes and exert cytotoxic effects .
Case Studies
-
Case Study on Antibacterial Efficacy :
- Objective : Evaluate the efficacy of this compound against resistant bacterial strains.
- Method : In vitro testing was conducted using various concentrations of the compound against clinical isolates.
- Results : The compound exhibited a dose-dependent response, with significant inhibition observed at concentrations above 6.25 μg/mL.
- Case Study on Cytotoxicity :
Therapeutic Applications
Given its biological activity, this compound has potential therapeutic applications in:
- Antibacterial Treatments : Its efficacy against resistant strains positions it as a candidate for developing new antibiotics.
- Cancer Therapy : The observed cytotoxicity suggests potential use in oncological treatments, particularly in combination therapies to enhance efficacy against cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed C–C cross-coupling reactions. For example, a similar derivative (methyl 3-amino-5-[4-(methoxycarbonyl)phenyl]thiophene-2-carboxylate) was prepared using methyl 3-aminothiophene-2-carboxylate and arylboronic acids in the presence of Pd catalysts. Key steps include refluxing in a solvent mixture (e.g., toluene/ethanol), followed by purification via silica gel column chromatography deactivated with triethylamine. Yield optimization involves stoichiometric control (e.g., 1:1.6 molar ratio of starting materials) and reaction time adjustments (typically 6–12 hours) .
Q. What purification and characterization techniques are critical for confirming the identity of this compound?
- Methodological Answer : Post-synthesis purification often employs column chromatography with tailored eluents (e.g., cyclohexane/dichloromethane mixtures). Characterization requires -NMR and -NMR for structural confirmation, HRMS for molecular weight validation, and melting point analysis. For instance, -NMR peaks at δ 6.86 (s, 1H, thiophene) and 3.93/3.85 (s, 3H each, methoxy groups) are diagnostic. Discrepancies in spectral data between batches should prompt re-examination of reaction conditions or solvent purity .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. The compound may pose risks of skin/eye irritation (Category 2) and respiratory toxicity (Category 3). Use fume hoods, nitrile gloves, and safety goggles. For spills, employ absorbent materials (e.g., vermiculite) and avoid aqueous cleanup to prevent contamination. Store in sealed containers under inert gas (N) at 2–8°C .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. For example, the amino and ester groups on the thiophene ring may direct electrophilic attacks to specific positions. Pairing computational results with experimental -NMR coupling constants (e.g., ) validates predicted regioselectivity .
Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?
- Methodological Answer : Systematic analysis includes:
- Batch Comparison : Compare NMR spectra (e.g., integration ratios, splitting patterns) to identify impurities or stereochemical variations.
- Microanalysis : Use elemental analysis (C, H, N, S) to confirm stoichiometry.
- Isotopic Labeling : Introduce -labeled reagents to trace unexpected peaks.
Discrepancies in melting points (>2°C variation) may indicate polymorphic forms, requiring X-ray crystallography for resolution .
Q. How can derivatization of the thiophene ring enhance bioactivity or material properties?
- Methodological Answer : Functionalize the amino group via:
- Acylation : React with acyl chlorides to form amides, improving lipophilicity for biological studies.
- Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups at the 5-position to modulate electronic properties.
For example, ethyl 5-(4-chlorophenyl)-3-isothiocyanatothiophene-2-carboxylate was synthesized via thiophosgene treatment, demonstrating enhanced reactivity for further conjugation .
Q. What are the environmental implications of this compound’s persistence or degradation?
- Methodological Answer : Conduct OECD 301/302 biodegradation tests to assess half-life in aquatic/soil systems. The tert-butyl group may hinder microbial degradation, necessitating photolysis studies under UV light. Ecotoxicity assays (e.g., Daphnia magna LC) quantify aquatic risk, while log (octanol-water coefficient) predicts bioaccumulation potential .
Experimental Design & Data Analysis
Q. How to design experiments to study the compound’s role in catalytic systems or supramolecular assemblies?
- Methodological Answer :
- Catalysis : Screen Pd/ligand combinations (e.g., XPhos, SPhos) in cross-coupling reactions. Monitor reaction progress via TLC and optimize turnover numbers (TON) by varying catalyst loading (0.5–5 mol%).
- Supramolecular Chemistry : Use X-ray crystallography or SEM to analyze self-assembly driven by hydrogen bonding (amino/ester groups) or π-π stacking (aromatic rings) .
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
